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Compound of Interest

Compound Name:
6-Chloropyridine-2-

carboximidamide

CAS No.: 1011231-34-7

Cat. No.: B3026552

Get Quote

The picolinamide moiety, a pyridine ring with a carboxamide group at the 2-position, is a

privileged structure in medicinal chemistry. The nitrogen atom of the pyridine ring and the

amide group can act as hydrogen bond donors and acceptors, as well as metal-coordinating

sites. The chlorine atom at the 6-position of the pyridine ring in 6-chloropicolinamidine serves to

modulate the electronic properties and metabolic stability of the molecule. The amidine

functional group, which replaces the oxygen of the amide, is a strong base and can exist in a

protonated, cationic form at physiological pH, enhancing interactions with biological targets.

Physicochemical Properties: A Predictive Analysis
Direct experimental data for 6-chloropicolinamidine is not readily available in public databases.

However, we can predict its properties with a high degree of confidence by analyzing its

primary precursor, 6-chloropicolinic acid.

Analysis of the Precursor: 6-Chloropicolinic Acid
6-Chloropicolinic acid is the logical starting point for the synthesis of 6-chloropicolinamidine. Its

known properties provide a baseline for understanding the core scaffold.
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Property Value Source

Molecular Formula C₆H₄ClNO₂ [1][2]

Molecular Weight 157.55 g/mol [1][2]

CAS Number 4684-94-0 [1][2][3]

Melting Point 192-193 °C [3]

UV Absorbance (λmax) 294 nm (in EtOH) [2][3]

Solubility >23.6 µg/mL at pH 7.4 [1]

Predicted Properties of 6-Chloropicolinamidine
The transformation of the carboxylic acid group to an amidine will significantly alter the

physicochemical properties.

Property
Predicted
Value/Characteristic

Rationale

Molecular Formula C₆H₆ClN₃

Molecular Weight 155.59 g/mol

pKa ~10-12
The amidine group is one of

the strongest organic bases.

Solubility
High solubility in acidic

aqueous solutions.

Formation of the protonated

amidinium salt.

Appearance Likely a white to off-white solid. Based on related compounds.

Synthesis and Reaction Mechanisms
There is no standard, published synthesis for 6-chloropicolinamidine. However, a robust

synthetic strategy can be designed starting from 6-chloropicolinic acid, leveraging well-

established organic chemistry reactions.

Proposed Synthetic Pathway
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The most logical and efficient pathway to synthesize 6-chloropicolinamidine would be a multi-

step process starting from 6-chloropicolinic acid.

6-Chloropicolinic Acid

6-Chloropicolinoyl Chloride

SOCl₂ or (COCl)₂

6-Chloropicolinamide

NH₃ or NH₄OH

Thioamide Intermediate

Lawesson's Reagent

6-Chloropicolinamidine

1. MeI
2. NH₄OAc

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 6-chloropicolinamidine.

Detailed Experimental Protocols
Step 1: Synthesis of 6-Chloropicolinamide from 6-Chloropicolinic Acid

Acid Chloride Formation: To a solution of 6-chloropicolinic acid (1 eq) in an inert solvent such

as dichloromethane, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir the

reaction at room temperature for 2-4 hours until gas evolution ceases. The solvent is then

removed under reduced pressure to yield the crude 6-chloropicolinoyl chloride.
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Amidation: The crude acid chloride is dissolved in a suitable solvent (e.g., THF) and added

dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide (excess). The

reaction is allowed to warm to room temperature and stirred for 1-2 hours. The resulting

solid, 6-chloropicolinamide, is collected by filtration, washed with water, and dried.

Step 2: Conversion of 6-Chloropicolinamide to 6-Chloropicolinamidine

This conversion is a classic two-step process involving the formation of a thioamide followed by

S-alkylation and reaction with an amine.

Thionation: 6-chloropicolinamide (1 eq) and Lawesson's reagent (0.5 eq) are suspended in a

high-boiling point solvent like toluene or dioxane. The mixture is heated to reflux for 4-6

hours. After cooling, the solvent is evaporated, and the crude thioamide is purified by column

chromatography.

Amidine Formation: The purified thioamide (1 eq) is dissolved in acetone or acetonitrile.

Methyl iodide (1.1 eq) is added, and the mixture is stirred at room temperature overnight to

form the S-methyl thioimidate salt. The solvent is evaporated, and the residue is then heated

with ammonium acetate in a suitable solvent (e.g., ethanol) to yield the final product, 6-

chloropicolinamidine.

Reactivity and Chemical Behavior
Basicity: The amidine group is strongly basic and will be protonated under most biological

conditions. This positive charge can be crucial for forming strong ionic interactions with target

proteins.

Nucleophilicity: The nitrogen atoms of the amidine group are nucleophilic and can participate

in further chemical transformations.

Coordination Chemistry: Similar to other pyridine-based ligands, 6-chloropicolinamidine is

expected to be an effective chelating agent for various metal ions.[4][5] The pyridine nitrogen

and the amidine nitrogens can form stable complexes.

Potential Applications in Drug Discovery
The 6-chloropicolinamidine scaffold holds promise in several areas of medicinal chemistry.
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Kinase Inhibitors: Picolinamide derivatives are known components of kinase inhibitors. For

instance, 6-chloropicolinic acid is an intermediate in the synthesis of Sorafenib, a multi-

kinase inhibitor.[3] The amidine moiety can serve as a bioisostere for other functional groups

and enhance binding affinity through its basicity.

Enzyme Inhibition: Amidines are known to be effective inhibitors of serine proteases, where

the protonated amidinium group can mimic the binding of arginine or lysine residues in the

enzyme's active site.

Metal-Binding Agents: The chelating properties of this molecule could be exploited in the

development of agents that modulate the activity of metalloenzymes or act as sensors for

specific metal ions.[4][6]

Safety and Handling
While specific toxicity data for 6-chloropicolinamidine is unavailable, the safety profile of its

precursors should be considered. 6-Chloropicolinic acid is known to cause skin and eye

irritation and may cause respiratory irritation.[1] Similar precautions should be taken when

handling 6-chloropicolinamidine and its intermediates. All manipulations should be performed in

a well-ventilated fume hood with appropriate personal protective equipment (PPE), including

gloves, safety glasses, and a lab coat.

Conclusion
6-Chloropicolinamidine is a molecule with significant potential in medicinal chemistry, primarily

due to the combination of the electronically modified pyridine ring and the strongly basic

amidine functional group. While not a commercially available compound, its synthesis is

achievable through established chemical transformations from its carboxylic acid precursor.

The predictive analysis of its properties, based on sound chemical principles and data from

analogous structures, provides a solid foundation for researchers and drug development

professionals to explore its utility in the design of novel therapeutic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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